Methyl s-isopropylhomocysteinate
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Overview
Description
Methyl s-isopropylhomocysteinate, also known as L-Homocysteine, S-(1-methylethyl)-, methyl ester, is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . This compound is a derivative of homocysteine, an amino acid that plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl s-isopropylhomocysteinate typically involves the esterification of L-homocysteine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and catalysts, along with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
Methyl s-isopropylhomocysteinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the process.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Various ester derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl s-isopropylhomocysteinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating homocysteine levels in the body.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Methyl s-isopropylhomocysteinate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in homocysteine metabolism, thereby influencing cellular processes and metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect key enzymes and regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate: An ester with similar structural features but different biological activities.
Methanesulfonates: Compounds with similar sulfur-containing functional groups but distinct chemical properties and applications
Uniqueness
Methyl s-isopropylhomocysteinate is unique due to its specific structural features and its role in homocysteine metabolism. Unlike other similar compounds, it has distinct reactivity and biological effects, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
methyl 2-amino-4-propan-2-ylsulfanylbutanoate |
InChI |
InChI=1S/C8H17NO2S/c1-6(2)12-5-4-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 |
InChI Key |
KQGROASPCGQZJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCC(C(=O)OC)N |
Origin of Product |
United States |
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